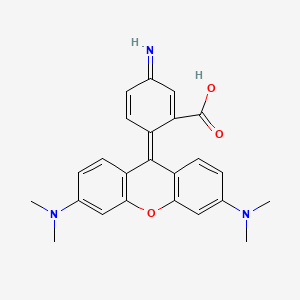

5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate is a complex organic compound known for its unique structural properties and applications in various scientific fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate typically involves a multi-step process. One common method starts with the preparation of 3,6-Bis(dimethylamino)-9H-xanthen-9-one. This intermediate is synthesized by reacting pyronin Y with sodium phosphate tribasic dodecahydrate in N-methyl-2-pyrrolidone (NMP) at 110°C . The reaction mixture is then treated with iodine and additional sodium phosphate, followed by overnight stirring at 110°C to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as filtration through celite and solvent removal via rotary evaporation are crucial for obtaining high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like iodine, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The dimethylamino groups can undergo substitution reactions with electrophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Iodine in the presence of sodium phosphate at elevated temperatures.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Electrophiles such as alkyl halides or acyl chlorides under mild conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for diverse applications.

Aplicaciones Científicas De Investigación

5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate has numerous applications in scientific research:

Chemistry: Used as a fluorescent dye in various analytical techniques due to its strong fluorescence properties.

Biology: Employed in biological imaging and staining procedures to visualize cellular structures.

Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.

Industry: Utilized in the production of fluorescent markers and sensors for detecting specific analytes.

Mecanismo De Acción

The mechanism of action of 5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate involves its interaction with molecular targets through its xanthene core and dimethylamino groups. These interactions can lead to fluorescence emission, making it useful for imaging and detection applications. The compound’s ability to generate reactive oxygen species upon light activation is also crucial for its role in photodynamic therapy.

Comparación Con Compuestos Similares

Similar Compounds

3,6-Bis(dimethylamino)-9H-xanthen-9-one: A precursor in the synthesis of the target compound.

Xanthylium, 3,6-bis(dimethylamino)-: Another related compound with similar structural features.

Uniqueness

5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate stands out due to its specific combination of a xanthene core and dimethylamino substituents, which confer unique fluorescence properties and reactivity. This makes it particularly valuable for applications requiring high sensitivity and specificity.

Actividad Biológica

5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate is a synthetic organic compound notable for its unique structural properties and diverse applications in scientific research. This compound belongs to the class of xanthene dyes and exhibits significant biological activity, particularly in the fields of imaging and photodynamic therapy.

Chemical Structure and Properties

The compound features a xanthene core with two dimethylamino groups and an amino acid moiety, contributing to its fluorescence properties. The IUPAC name is 6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid, with the molecular formula C24H23N3O3 and a CAS number of 80724-17-0.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets through its xanthene core and dimethylamino substituents. Upon excitation, the compound generates reactive oxygen species (ROS), which are crucial in photodynamic therapy for inducing cytotoxic effects in targeted cells.

Applications in Biological Research

This compound has several applications in biological research:

- Fluorescent Imaging : Due to its strong fluorescence properties, it is widely used as a fluorescent dye in cellular imaging and staining procedures. It allows for visualization of cellular structures and dynamics under a fluorescence microscope.

- Photodynamic Therapy (PDT) : Its ability to generate ROS upon light activation makes it a candidate for PDT, a treatment modality that uses light-sensitive compounds to kill cancer cells .

- Biological Staining : The compound can also be utilized in various staining techniques to highlight specific cellular components, aiding in histological studies.

Fluorescence Properties

A study investigating the fluorescence characteristics of various xanthene derivatives highlighted that this compound exhibited significant quantum yield and photostability, making it suitable for long-term imaging applications .

Photodynamic Activity

In vitro studies have demonstrated that this compound effectively induces apoptosis in cancer cell lines when activated by light. The mechanism involves the generation of ROS that damage cellular components, leading to cell death. For instance, experiments showed a marked decrease in cell viability in HeLa cells treated with this compound under light exposure compared to controls .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparative analysis was conducted with similar compounds such as 3,6-Bis(dimethylamino)-9H-xanthen-9-one. While both compounds exhibit fluorescence, this compound showed enhanced photodynamic efficacy due to its structural modifications .

| Compound Name | Fluorescence Quantum Yield | Photodynamic Efficacy |

|---|---|---|

| This compound | High | Effective |

| 3,6-Bis(dimethylamino)-9H-xanthen-9-one | Moderate | Less effective |

Propiedades

IUPAC Name |

6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)30-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(25)11-20(17)24(28)29/h5-13,25H,1-4H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACARQHQBFSFTSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=N)C=C3C(=O)O)C4=C(O2)C=C(C=C4)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.